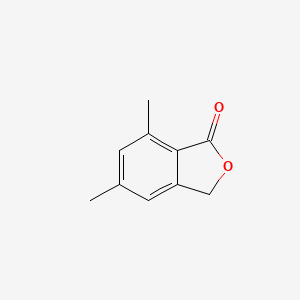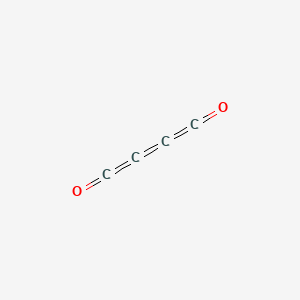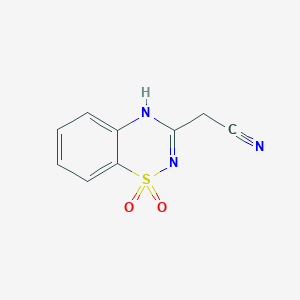![molecular formula C10H16N6 B14642398 N~1~,N~2~-Bis[(1H-imidazol-5-yl)methyl]ethane-1,2-diamine CAS No. 53596-58-0](/img/structure/B14642398.png)
N~1~,N~2~-Bis[(1H-imidazol-5-yl)methyl]ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~2~-Bis[(1H-imidazol-5-yl)methyl]ethane-1,2-diamine: is a compound that features two imidazole rings attached to an ethane-1,2-diamine backbone. Imidazole is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~2~-Bis[(1H-imidazol-5-yl)methyl]ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with imidazole derivatives under controlled conditions. Common methods for synthesizing imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These reactions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N1,N~2~-Bis[(1H-imidazol-5-yl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the imidazole rings or the ethane-1,2-diamine backbone.
Substitution: The compound can participate in substitution reactions where functional groups on the imidazole rings are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce partially or fully reduced imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N1,N~2~-Bis[(1H-imidazol-5-yl)methyl]ethane-1,2-diamine is used as a ligand in coordination chemistry to form stable complexes with metal ions . These complexes have applications in catalysis and material science.
Biology: The compound’s ability to bind to metal ions makes it useful in biological studies, particularly in understanding metalloenzyme functions and designing enzyme inhibitors .
Medicine: In medicine, derivatives of imidazole are known for their pharmacological activities, including antibacterial, antifungal, and anticancer properties . N1,N~2~-Bis[(1H-imidazol-5-yl)methyl]ethane-1,2-diamine may serve as a scaffold for developing new therapeutic agents.
Industry: Industrially, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with various metals .
Wirkmechanismus
The mechanism of action of N1,N~2~-Bis[(1H-imidazol-5-yl)methyl]ethane-1,2-diamine involves its ability to bind to metal ions through the nitrogen atoms in the imidazole rings . This binding can influence the activity of metalloenzymes or disrupt metal-dependent biological processes. The compound’s interaction with DNA grooves and its peroxide-mediated DNA-cleavage properties also contribute to its biological effects .
Vergleich Mit ähnlichen Verbindungen
- N-cyano-N’-methyl-N’'-((E)-2-{[(4-methyl-1H-imidazol-5-yl)methyl]sulfanyl}ethyl)guanidine
- Bis(benzimidazole) complexes
Uniqueness: N1,N~2~-Bis[(1H-imidazol-5-yl)methyl]ethane-1,2-diamine is unique due to its specific structure, which allows it to form stable complexes with metal ions and interact with biological molecules in distinct ways. Its dual imidazole rings provide multiple binding sites, enhancing its versatility in various applications.
Eigenschaften
CAS-Nummer |
53596-58-0 |
|---|---|
Molekularformel |
C10H16N6 |
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
N,N'-bis(1H-imidazol-5-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H16N6/c1(11-3-9-5-13-7-15-9)2-12-4-10-6-14-8-16-10/h5-8,11-12H,1-4H2,(H,13,15)(H,14,16) |
InChI-Schlüssel |
VDIBDWKRJWVFLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC=N1)CNCCNCC2=CN=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8,10-Dinitro-7H-benzo[c]phenothiazine](/img/structure/B14642318.png)
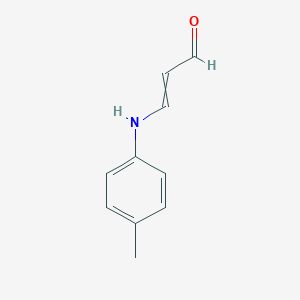
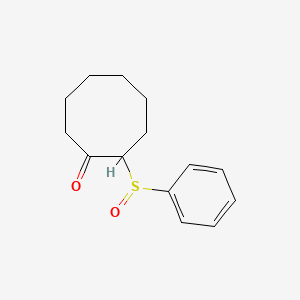
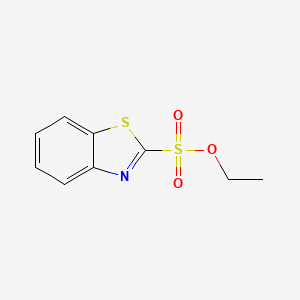
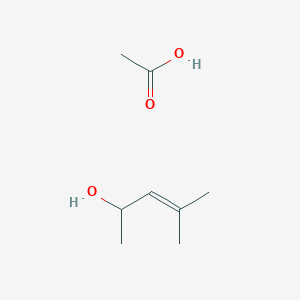
![1,3-Bis[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene](/img/structure/B14642356.png)

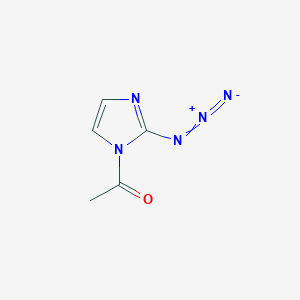
![5,7-Dimethyl-6H-cyclohepta[b]furan-6-one](/img/structure/B14642374.png)
![2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol](/img/structure/B14642378.png)
